Home > Products > Screening Compounds P82192 > 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one - 1326927-01-8

5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Catalog Number: EVT-2838723
CAS Number: 1326927-01-8
Molecular Formula: C18H11ClF2N4O
Molecular Weight: 372.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • General Information: The provided papers discuss various heterocyclic compounds, including pyrazolo[1,5-d][1,2,4]triazines, pyrazolo[4,3-c]quinolin-3(5H)-ones, and [, , ]triazolo[1,5-c]quinazolin-5(6H)-ones. These compounds have demonstrated potential for various biological activities, including antimicrobial, antiproliferative, and benzodiazepine binding affinity.
Synthesis Analysis
  • Pyrazolo[5,1-c][1,2,4]triazepines: One paper describes the synthesis of pyrazolo[5,1-c][1,2,4]triazepines through an intermolecular Wittig reaction between aryl azomethylene triphenylphosphoranes and α-haloketones. [] This method involves the formation of a reactive intermediate followed by nucleophilic attack and ring closure.
Mechanism of Action
  • Benzodiazepine Binding Activity: A study investigated [, , ]triazolo[1,5-c]quinazolin-5(6H)-ones as potential benzodiazepine receptor ligands. [] While the specific mechanism wasn't elaborated upon, the research highlighted structural features like the 2-substituent and ring substitutions that influence binding affinity.
Future Directions
  • Synthesis: Exploring different synthetic routes for this compound, potentially building upon the Wittig reaction approach used for related pyrazolo-triazines. []

2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

  • Compound Description: This compound served as a lead structure in the development of novel benzodiazepine (BZ) receptor ligands. It exhibits high affinity for the BZ receptor with a binding affinity of 4 nM. []
  • Relevance: This compound shares a tricyclic heteroaromatic core structure with 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, particularly the fusion of a triazole ring with another heterocycle. Both compounds differ in the specific heterocycle fused to the triazole and the substituents present. []
  • Compound Description: This compound is a potent BZ antagonist identified through structure-activity relationship studies based on 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one. It displays comparable activity to another potent BZ antagonist, CGS 8216, from the pyrazolo[4,3-c]quinoline series. []
  • Relevance: Similar to 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, this compound contains a halogenated phenyl ring at the 2-position of the triazoloquinazoline core and a chlorine atom on the fused heterocyclic system. These structural similarities suggest potential exploration of similar substitutions on the pyrazolotriazine core of the target compound. []

Methisosildenafil

  • Compound Description: Also known as 5-(5-(3,5-dimethylpiperazin-1-ylsulfonyl)-2-ethoxy-phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]-pyrimidin-7(6H)-one, methisosildenafil is a sildenafil analog. It is characterized by the substitution of a dimethylpiperazine ring for the methylpiperazine group found in sildenafil. []
  • Relevance: Though not structurally identical, methisosildenafil shares a pyrazolopyrimidine core with 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one. This highlights the significance of pyrazolo-fused heterocycles in medicinal chemistry, particularly in the context of phosphodiesterase-5 (PDE5) inhibition. []

Hydroxyvardenafil

  • Compound Description: This novel vardenafil analog, with the IUPAC name 2-(2-ethoxy-5-(4-(2-hydroxyethyl)-piperazin-1-ylsulfonyl)phenyl)-5-methyl-7-propyl-imidazo[1,5-f][1,2,4]triazin-4(3H)-one, distinguishes itself from vardenafil by the addition of a hydroxyl group to the ethylpiperazine moiety. []
  • Relevance: While not a direct structural analog of 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, hydroxyvardenafil shares a common structural motif of a substituted piperazine ring. This emphasizes the relevance of piperazine derivatives in drug design and their potential application in modifying the activity profile of 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one. []

2-[p-(2-carboxyethyl)]phenylethyl-amino-59N-ethylcarboxamidoadenosine (CGS21680)

  • Compound Description: CGS21680 is a selective adenosine A2A receptor agonist. Research shows that it effectively induces vasodilation in coronary arterioles by mimicking the vasodilatory effects of adenosine. [, ]
  • Relevance: Though belonging to a different class than 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, CGS21680's activity as a coronary vasodilator suggests a potential area of investigation for the target compound. Further research could explore whether 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one exhibits any interaction with adenosine receptors, particularly A2A receptors, which could contribute to its pharmacological profile. [, ]

Properties

CAS Number

1326927-01-8

Product Name

5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one

Molecular Formula

C18H11ClF2N4O

Molecular Weight

372.76

InChI

InChI=1S/C18H11ClF2N4O/c19-15-7-14(21)6-3-12(15)9-24-18(26)17-8-16(23-25(17)10-22-24)11-1-4-13(20)5-2-11/h1-8,10H,9H2

InChI Key

XJOHHZCVCZDQEY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC4=C(C=C(C=C4)F)Cl)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.